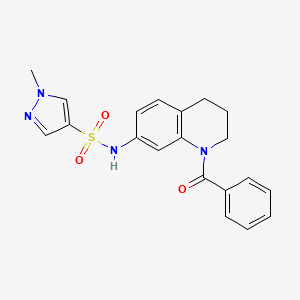

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-23-14-18(13-21-23)28(26,27)22-17-10-9-15-8-5-11-24(19(15)12-17)20(25)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,22H,5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVRQOPRTQEZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromic acid.

Reduction reactions might involve hydrogen gas and a metal catalyst.

Substitution reactions could employ nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications could be explored, especially in drug development.

Industry: It might be used in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include 4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (). Key comparisons are summarized below:

Key Observations :

- The pyrazole-sulfonamide group in the target compound may improve solubility compared to the benzamide analog in , though both share tetrahydroquinoline backbones .

Key Observations :

- The benzamide analog () exhibits acute oral toxicity (H302), suggesting that the target compound’s benzoyl group may mitigate this risk due to altered metabolic pathways .

- Both sulfonamide-containing compounds (target and Example 57) likely share risks of hypersensitivity, necessitating rigorous safety protocols .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a benzoyl group, a tetrahydroquinoline moiety, and a pyrazole sulfonamide. Its molecular formula is , with a molecular weight of approximately 423.52 g/mol. The compound's structural characteristics facilitate interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O2S |

| Molecular Weight | 423.52 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

Studies have suggested that compounds with similar frameworks possess anticancer properties. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-cinnamamide has demonstrated potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes such as Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT) . The compound's structure allows it to bind effectively to the active site of these enzymes, blocking their activity and thereby exhibiting therapeutic potential.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several related compounds against clinical isolates of bacteria. The results indicated that the sulfonamide derivatives exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the bacterial strain .

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, this compound was found to have an IC50 value of 15 µM against TbNMT. This suggests a significant potential for further development as a therapeutic agent for HAT .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by sulfonamide coupling. Key intermediates like tetrahydroquinoline and benzoyl groups are introduced via nucleophilic substitution or condensation reactions . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation, and purification is achieved via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic proton signals in the tetrahydroquinoline moiety appear between δ 6.5–8.0 ppm .

- Infrared Spectroscopy (IR) : Detects functional groups like sulfonamide (-SO₂NH-) at ~1350 cm⁻¹ (asymmetric stretching) and ~1150 cm⁻¹ (symmetric stretching) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. What are the common biological targets for sulfonamide-containing compounds, and how is initial screening conducted?

- Methodological Answer : Sulfonamides often target enzymes like carbonic anhydrase or kinases due to their sulfonamide group’s hydrogen-bonding capacity . Initial screening involves:

- In vitro enzyme inhibition assays (e.g., fluorescence-based kinetic assays).

- Cellular viability assays (e.g., MTT assay) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Computational tools such as density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to identify optimal reaction conditions (e.g., solvent polarity, temperature) . Reaction path searches can prioritize intermediates with lower activation energies, improving yield .

Q. How does stereochemistry influence the biological activity of sulfonamide derivatives, and what methods resolve stereoisomerism?

- Methodological Answer : Stereochemistry impacts binding affinity; for instance, (R)-enantiomers may exhibit higher target affinity than (S)-enantiomers due to spatial compatibility. Methods to resolve stereoisomers include:

- Chiral chromatography (e.g., using cellulose-based columns).

- Circular Dichroism (CD) : Confirms enantiomeric excess.

Computational docking studies (e.g., AutoDock Vina) model enantiomer-target interactions to prioritize synthesis .

Q. How should researchers address contradictory data in biological assays for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation strategies include:

- Dose-response curves : Validate activity across concentrations.

- Structural comparisons : Analyze analogs (e.g., fluorinated or chlorinated derivatives) to identify substituent effects on activity .

- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.